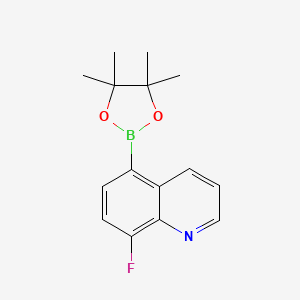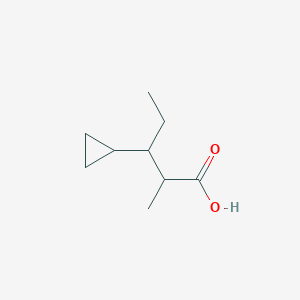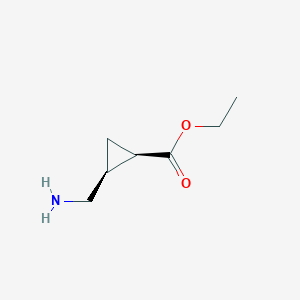
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2O and a molecular weight of 297.06 g/mol It is characterized by the presence of two chlorine atoms, a trifluoroethoxy group, and a quinazoline core structure
Preparation Methods
The synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown promise.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:
6,8-Dichloroquinazoline: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
4-(2,2,2-Trifluoroethoxy)quinazoline: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
6,8-Difluoro-4-(2,2,2-trifluoroethoxy)quinazoline: Substitution of chlorine with fluorine atoms can lead to changes in electronic properties and reactivity.
Properties
Molecular Formula |
C10H5Cl2F3N2O |
|---|---|
Molecular Weight |
297.06 g/mol |
IUPAC Name |
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2 |
InChI Key |
MBIOZCMTJBHJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)



![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)


